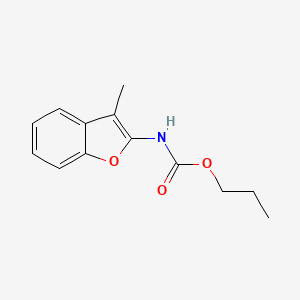

Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester

CAS No.: 61307-28-6

Cat. No.: VC17280743

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61307-28-6 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | propyl N-(3-methyl-1-benzofuran-2-yl)carbamate |

| Standard InChI | InChI=1S/C13H15NO3/c1-3-8-16-13(15)14-12-9(2)10-6-4-5-7-11(10)17-12/h4-7H,3,8H2,1-2H3,(H,14,15) |

| Standard InChI Key | CGRBZHCNNBETKR-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)NC1=C(C2=CC=CC=C2O1)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester (IUPAC name: propyl N-(3-methylbenzofuran-2-yl)carbamate) consists of a benzofuran ring substituted with a methyl group at the 3-position and a carbamate group esterified with a propyl chain at the 2-position. The benzofuran scaffold contributes aromatic stability, while the carbamate group introduces reactivity toward acetylcholinesterase inhibition—a hallmark of carbamate insecticides .

Comparative Structural Features

Analogous compounds, such as carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate), share the benzofuranyl carbamate structure but differ in substituents. For example, carbofuran’s 2,2-dimethyl group and methyl ester contrast with the 3-methyl and propyl ester groups in the target compound . These modifications influence lipophilicity and biological activity, as longer alkyl chains (e.g., propyl) enhance membrane permeability but may reduce aqueous solubility .

Spectroscopic Characterization

While spectral data for the exact compound are unavailable, related carbamates exhibit identifiable patterns:

-

NMR: The benzofuran protons resonate at δ 6.8–7.5 ppm (aromatic), while the propyl chain shows signals at δ 0.9–1.7 ppm (CH₃), δ 1.3–1.6 ppm (CH₂), and δ 4.1–4.3 ppm (ester OCH₂) .

-

IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) are typical .

Synthesis and Manufacturing Processes

Industrial Synthesis Routes

A patented method for analogous carbamates involves reacting 2-halogenated benzofurans with phosgene (COCl₂) followed by alcoholysis (Figure 1) :

-

Halogenation: 3-Methylbenzofuran-2-ol is halogenated at the 2-position using PCl₅ or SOCl₂.

-

Phosgene Reaction: The 2-chloro intermediate reacts with phosgene to form a chloroformate derivative.

-

Alcoholysis: Propyl alcohol displaces the chloride, yielding the target carbamate .

This route avoids protective groups, streamlining production. Typical yields range from 65–80%, with purification via recrystallization from ethanol-water mixtures .

Laboratory-Scale Modifications

Physicochemical Properties

Thermodynamic and Solubility Data

The propyl ester’s increased hydrophobicity (LogP ~3) compared to methyl analogs (LogP ~2) suggests greater bioaccumulation potential .

Applications and Research Frontiers

Agricultural Use

Though unregistered, the compound’s AChE inhibition suggests insecticidal potential. Structural optimization could target lepidopteran pests resistant to existing carbamates .

Pharmaceutical Exploration

Benzofuran carbamates are investigated for CNS applications. The propyl ester’s enhanced blood-brain barrier penetration might facilitate neuroprotective agent development, though toxicity remains a barrier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume